N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide
Brand Name: Vulcanchem
CAS No.: 926212-83-1
VCID: VC2262271
InChI: InChI=1S/C18H22N2O2/c1-18(2,3)13-7-5-12(6-8-13)17(21)20-15-11-14(19)9-10-16(15)22-4/h5-11H,19H2,1-4H3,(H,20,21)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol

N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide

CAS No.: 926212-83-1

Cat. No.: VC2262271

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide - 926212-83-1

Specification

CAS No. 926212-83-1
Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
IUPAC Name N-(5-amino-2-methoxyphenyl)-4-tert-butylbenzamide
Standard InChI InChI=1S/C18H22N2O2/c1-18(2,3)13-7-5-12(6-8-13)17(21)20-15-11-14(19)9-10-16(15)22-4/h5-11H,19H2,1-4H3,(H,20,21)
Standard InChI Key LMPNIBXTCMXKQO-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC

Introduction

Structural Characteristics and Classification

Chemical Structure and Nomenclature

N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide belongs to the class of benzamide derivatives. The structural components of this compound include:

  • A benzamide core (C₆H₅-CO-NH-)

  • A methoxy group (-OCH₃) at position 2 of the phenyl ring

  • An amino group (-NH₂) at position 5 of the phenyl ring

  • A tert-butyl group (C(CH₃)₃) at position 4 of the benzoyl moiety

This arrangement of functional groups contributes to the compound's chemical reactivity, physical properties, and potential biological activity. The presence of both electron-donating groups (methoxy, tert-butyl) and the amino group creates an electronic environment that likely influences its behavior in various chemical reactions.

Synthesis Methodologies

Key Reaction Parameters

For reactions involving similar compounds, the literature indicates several important parameters that would likely apply to the synthesis of N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide:

  • Temperature control (typically between 0-50°C for similar reactions)

  • Reaction time (ranging from hours to days depending on the step)

  • Solvent selection (common solvents include toluene, methanol, and other polar aprotic solvents)

  • Catalyst considerations (acids such as sulfuric acid for certain functionalization steps)

The preparation of the amino group in similar compounds frequently employs reducing agents such as "Iron in HCl, Iron/NH₄Cl, SnCl₂, Sodium hydrosulfite, Tin (II) chloride, Titanium (III) chloride, Zinc/NH₄Cl, Zn/hydrazine hydrate, Iron/hydrazine hydrate, or raney nickel" . These same reduction strategies could potentially be applied to the synthesis of our target compound.

Physicochemical Properties

Predicted Physical Characteristics

Based on its structure, N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide would likely exhibit:

  • A crystalline solid form at room temperature

  • Limited water solubility due to the hydrophobic tert-butyl group

  • Enhanced solubility in organic solvents (alcohols, ethers, and halogenated solvents)

  • A relatively high melting point consistent with similar benzamide derivatives

The compound's solubility profile would be influenced by the balance between the hydrophilic amino and amide groups and the hydrophobic methoxy and tert-butyl groups.

Analytical MethodExpected Features
¹H NMRSignals for aromatic protons (δ 6.5-8.0 ppm), N-H amide proton (δ 8.0-9.0 ppm), -NH₂ protons (δ 3.5-5.0 ppm), -OCH₃ protons (δ 3.7-4.0 ppm), tert-butyl protons (δ 1.2-1.4 ppm)
¹³C NMRCarbonyl carbon (δ ~170 ppm), aromatic carbons (δ 110-150 ppm), methoxy carbon (δ ~55 ppm), tert-butyl quaternary carbon (δ ~35 ppm), tert-butyl methyl carbons (δ ~30 ppm)
IRCharacteristic bands for N-H stretching (3300-3500 cm⁻¹), carbonyl stretching (1630-1680 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹), C-O stretching (1200-1300 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to the molecular weight, with fragmentation patterns typical of benzamides

Chemical Reactivity and Stability

Functional Group Reactivity

The presence of multiple functional groups in N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide creates several sites for potential chemical reactions:

  • The amino group (-NH₂) can participate in:

    • Nucleophilic substitution reactions

    • Diazotization to form diazonium salts

    • Acylation or alkylation reactions

    • Formation of Schiff bases with aldehydes or ketones

  • The amide linkage (-CONH-) can undergo:

    • Hydrolysis under acidic or basic conditions

    • Reduction to form amines

    • Dehydration to form nitriles

  • The methoxy group (-OCH₃) may participate in:

    • Demethylation reactions

    • Directing effects in electrophilic aromatic substitution

  • The tert-butyl group provides:

    • Steric hindrance affecting neighboring group reactivity

    • Potential for dealkylation under strongly acidic conditions

Stability Considerations

Based on the properties of related compounds, the stability of N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide would likely be influenced by:

  • pH sensitivity: The compound would probably be stable at neutral pH but potentially susceptible to hydrolysis under strongly acidic or basic conditions

  • Oxidative stability: The amino group might be prone to oxidation, requiring storage under inert conditions

  • Thermal stability: The presence of the tert-butyl group may contribute to thermal stability, though excessive heat could lead to decomposition

  • Photostability: Aromatic compounds with amino groups can be susceptible to photodegradation

Analytical Characterization Methods

Chromatographic Analysis

For the analysis and characterization of N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide, several chromatographic techniques would likely be applicable:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with C18 columns

    • UV detection at wavelengths corresponding to aromatic and amide absorption

    • Potential for use with mass spectrometric detection

  • Thin-Layer Chromatography (TLC):

    • Silica gel stationary phase

    • Mobile phases such as ethyl acetate/hexanes mixtures

    • Visualization with UV light and appropriate staining reagents

  • Gas Chromatography (GC):

    • Would likely require derivatization due to the polar functional groups

    • Flame ionization or mass spectrometric detection

Structural Confirmation Techniques

Complete structural characterization would typically involve:

  • Multi-dimensional NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC)

  • Single-crystal X-ray diffraction for definitive three-dimensional structure

  • High-resolution mass spectrometry for accurate mass determination

  • Elemental analysis for compositional confirmation

While the search results include X-ray crystallographic data for an unrelated compound , similar techniques would be applicable to N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide if suitable crystals could be obtained.

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